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Compound of Interest

2,4-Dibromo-1,3,5-
Compound Name:
trimethylbenzene

Cat. No. B1662037

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic
Building Block

2,4-Dibromomesitylene, also known as 1,3-dibromo-2,4,6-trimethylbenzene, is a halogenated
aromatic hydrocarbon that serves as a pivotal intermediate in the landscape of organic
synthesis. Its unique substitution pattern on the mesitylene core, featuring two bromine atoms
flanking a methyl group, imparts a distinct combination of steric hindrance and electronic
properties. This structure makes it a valuable precursor for the synthesis of complex molecular
architectures, particularly in the development of novel pharmaceuticals and advanced
materials. This guide provides a comprehensive overview of the physical and chemical
properties of 2,4-Dibromomesitylene, detailed synthetic protocols, spectroscopic analysis, and
its applications in modern chemical research.

Physicochemical Properties: A Quantitative
Overview

2,4-Dibromomesitylene is an off-white crystalline solid under standard conditions.[1] Its key
physical and chemical properties are summarized in the table below, providing essential data
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for its handling, storage, and use in chemical reactions.

Property Value Source(s)
Molecular Formula CoH10Br2 [1]
Molecular Weight 277.98 g/mol [1]
CAS Number 6942-99-0 [1]
Appearance Off-white crystalline solid [1]
Melting Point 61-63 °C [1]
Boiling Point 282.9 £ 35.0 °C at 760 mmHg [1]
Density 1.6 +0.1 g/cm3 [1]
Flash Point 141.7 £+ 25.2 °C [1]

N Soluble in many organic
Solubility o [2]
solvents; low solubility in water.

Synthesis of 2,4-Dibromomesitylene: A Step-by-Step
Protocol

The synthesis of 2,4-Dibromomesitylene is typically achieved through the electrophilic
bromination of mesitylene (1,3,5-trimethylbenzene). The reaction conditions can be controlled
to favor the formation of the dibrominated product over mono- or tri-brominated species. A
representative laboratory-scale synthesis is detailed below.

Experimental Protocol: Bromination of Mesitylene

Causality Behind Experimental Choices: The choice of a non-polar solvent like carbon
tetrachloride facilitates the dissolution of the non-polar mesitylene and bromine. The reaction is
conducted at a low temperature to control the rate of the highly exothermic bromination
reaction and to minimize the formation of over-brominated byproducts. The use of fuming nitric
acid as a catalyst enhances the electrophilicity of bromine.[3] The subsequent washing steps
are crucial for removing unreacted bromine, hydrobromic acid, and the catalyst to yield a pure
product.
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Step-by-Step Methodology:[3]

e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser, dissolve mesitylene (5 g) in acetic acid (5 mL).

e Bromine Addition: With continuous stirring, add bromine (7.5 mL) to the solution.
o Catalyst Addition: Carefully add fuming nitric acid (2 mL) to the reaction mixture.

o Reaction Time: Allow the mixture to stand for approximately 2 hours to ensure the
completion of the reaction.

o Work-up: Extract the product with carbon tetrachloride. Wash the organic layer thoroughly
with a 2% sodium hydroxide solution to remove any unreacted bromine and acidic
byproducts, followed by washing with water.

e Drying and Crystallization: Dry the organic layer over anhydrous calcium chloride and then
allow the solvent to evaporate to induce crystallization of the 2,4-Dibromomesitylene product.

 Purification: The resulting needle-shaped crystals can be further purified by recrystallization
from a suitable solvent such as ethanol.

Caption: Synthesis of 2,4-Dibromomesitylene via electrophilic bromination of mesitylene.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2,4-Dibromomesitylene is dominated by the two bromine substituents
on the aromatic ring. These bromine atoms can participate in a variety of transformations,
making it a versatile intermediate in organic synthesis.

Grignard Reagent Formation

One of the most common reactions of aryl bromides is the formation of Grignard reagents. 2,4-
Dibromomesitylene can react with magnesium metal in an ethereal solvent to form the
corresponding Grignard reagent. However, the presence of two bromine atoms allows for the
potential of forming a mono- or di-Grignard reagent, depending on the stoichiometry of the
magnesium used. The steric hindrance provided by the flanking methyl groups can influence
the reactivity of these Grignard reagents.
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Cross-Coupling Reactions

2,4-Dibromomesitylene is an excellent substrate for various palladium-catalyzed cross-coupling
reactions, such as Suzuki, Stille, and Sonogashira couplings.[4][5] These reactions allow for
the formation of new carbon-carbon bonds, enabling the synthesis of more complex and
functionalized aromatic compounds. The differential reactivity of the two bromine atoms,
influenced by their electronic and steric environment, can potentially be exploited for selective,
sequential cross-coupling reactions.

Role in Drug Development and Medicinal Chemistry

Aromatic compounds are fundamental building blocks in the design of therapeutic agents.[6]
The introduction of bromine atoms into a molecular structure can significantly influence its
pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other
groups, enhance binding affinity to biological targets through halogen bonding, and modify the
metabolic stability of a drug candidate.[7] While direct applications of 2,4-Dibromomesitylene in
marketed drugs are not extensively documented, its role as a precursor to more complex,
biologically active molecules is of significant interest to medicinal chemists. Polybrominated
aromatic compounds, in general, have been investigated for their potential as anticancer
agents.[4][8]

Caption: Reactivity and synthetic pathways of 2,4-Dibromomesitylene.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data of 2,4-Dibromomesitylene is essential for
its identification and characterization.

'H NMR Spectroscopy

The *H NMR spectrum of 2,4-Dibromomesitylene is expected to show distinct signals for the
aromatic proton and the three methyl groups.

» Aromatic Proton (H-5): A singlet is expected for the single aromatic proton, typically in the
range of & 7.0-7.5 ppm. Its chemical shift will be influenced by the deshielding effect of the
aromatic ring and the two bromine atoms.
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e Methyl Protons (C1-CHs, C3-CHs, C5-CHs): Three distinct singlets are anticipated for the
three methyl groups due to their different chemical environments. The methyl groups at
positions 2 and 6 will be deshielded by the adjacent bromine atoms and are expected to
appear further downfield compared to the methyl group at position 4.

3C NMR Spectroscopy

The 18C NMR spectrum will provide information about the carbon skeleton of the molecule.

o Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons. The
carbons bearing the bromine atoms (C-2 and C-4) will show signals at lower field due to the
electronegativity of bromine. The chemical shifts of the other aromatic carbons will also be
influenced by the substitution pattern. Quaternary carbons (those without attached protons)
will typically show weaker signals.[6]

o Methyl Carbons: Three distinct signals are expected for the three methyl carbons, with their
chemical shifts appearing in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dibromomesitylene will exhibit characteristic absorption bands for the
aromatic ring and the methyl groups.

C-H Stretching (Aromatic): A weak to medium absorption band is expected above 3000 cm~1
corresponding to the stretching vibration of the C-H bond on the aromatic ring.[9]

o C-H Stretching (Aliphatic): Strong absorption bands are expected just below 3000 cm~! due
to the C-H stretching vibrations of the methyl groups.[9]

e C=C Stretching (Aromatic): Medium to weak absorption bands in the region of 1600-1450
cm~1 are characteristic of the carbon-carbon double bond stretching vibrations within the
aromatic ring.[9]

o C-Br Stretching: A strong absorption band in the fingerprint region, typically between 600 and
500 cm~1, can be attributed to the C-Br stretching vibration.

Mass Spectrometry
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The mass spectrum of 2,4-Dibromomesitylene provides valuable information about its
molecular weight and fragmentation pattern.

e Molecular lon Peak (M*): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion due to the presence of two bromine atoms (7°Br and 8!Br isotopes in
approximately a 1:1 ratio). This will result in a cluster of peaks at m/z 276, 278, and 280 with
a relative intensity ratio of approximately 1:2:1.[10]

o Fragmentation: Common fragmentation pathways include the loss of a bromine atom ([M-
Br]*) and the loss of a methyl group ([M-CHs]*). The fragmentation pattern can provide
further structural confirmation.

Safety and Handling

2,4-Dibromomesitylene should be handled with appropriate safety precautions in a well-
ventilated area. It is advisable to wear personal protective equipment, including gloves, safety
glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed
safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dibromomesitylene is a valuable and versatile building block in organic synthesis. Its well-
defined physical and chemical properties, coupled with its reactivity in a range of important
chemical transformations, make it a key intermediate for researchers in academia and industry.
A thorough understanding of its synthesis, spectroscopic characteristics, and chemical
behavior is crucial for its effective utilization in the development of new pharmaceuticals,
agrochemicals, and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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